molecular formula C13H17NO4 B3045936 (2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate CAS No. 116507-58-5

(2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate

Cat. No. B3045936
CAS RN: 116507-58-5
M. Wt: 251.28 g/mol
InChI Key: BYQBEGZQQCTMFD-GXSJLCMTSA-N
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Description

(2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Methyl D-phenylglycinate and is widely used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit anticonvulsant and antihypertensive properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on (2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate. One potential area of research is the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another area of research is the synthesis of new chiral building blocks using this compound as a starting material. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

(2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate has been extensively studied for its potential applications in various fields of scientific research. It is widely used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

methyl (2S,3R)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(12(15)17-2)11(14-13(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQBEGZQQCTMFD-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)NC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554578
Record name Methyl (2S,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate

CAS RN

116507-58-5
Record name Methyl (2S,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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